3-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
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Overview
Description
3-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene is a complex organic compound characterized by its unique tricyclic structure. This compound features a combination of bromophenyl, methylsulfanyl, ethyl, and oxa-thia-diazatricyclo moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene typically involves multi-step organic reactions The initial step often includes the formation of the bromophenylmethylsulfanyl intermediate through a nucleophilic substitution reaction This intermediate is then subjected to cyclization reactions under controlled conditions to form the tricyclic core
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted tricyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological macromolecules and its effects on cellular processes are of particular interest.
Medicine
The compound is studied for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. The presence of bromophenyl and methylsulfanyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-methoxyphenyl)methyl]-4-sulfanylidene-8-oxa-3,5-diazatricyclo[7.4.0.0 trideca-1(9),2(7),10,12-tetraen-6-one
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
Compared to similar compounds, 3-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),3,5-tetraene stands out due to its unique combination of functional groups and tricyclic structure
Properties
Molecular Formula |
C20H21BrN2OS3 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methylsulfanyl]-12-ethyl-12-methyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C20H21BrN2OS3/c1-4-20(2)9-14-15(10-24-20)27-18-16(14)17(22-19(23-18)25-3)26-11-12-5-7-13(21)8-6-12/h5-8H,4,9-11H2,1-3H3 |
InChI Key |
NAWWUTIEDXFUEV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=C(CO1)SC3=C2C(=NC(=N3)SC)SCC4=CC=C(C=C4)Br)C |
Origin of Product |
United States |
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